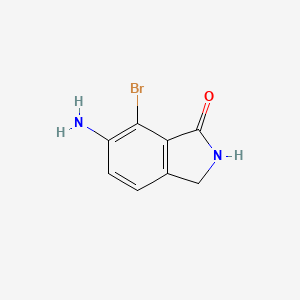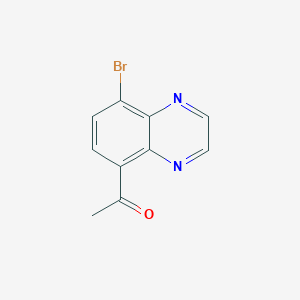
1-(8-Bromoquinoxalin-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Bromoquinoxalin-5-yl)ethan-1-one is a chemical compound that belongs to the quinoxaline family. Quinoxalines are multi-nitrogen heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and chemical industry .
Méthodes De Préparation
The synthesis of 1-(8-Bromoquinoxalin-5-yl)ethan-1-one typically involves the reaction of 4-bromobenzene-1,2-diamine with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one in the presence of a catalyst such as triethylene diamine (DABCO) and a solvent like tetrahydrofuran . This method yields the desired compound in reasonably good yield. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1-(8-Bromoquinoxalin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different quinoxaline-based compounds.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(8-Bromoquinoxalin-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various quinoxaline derivatives, which are valuable in chemical research.
Mécanisme D'action
The mechanism of action of 1-(8-Bromoquinoxalin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they can inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
1-(8-Bromoquinoxalin-5-yl)ethan-1-one can be compared with other quinoxaline derivatives such as:
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: An intermediate in the synthesis of the drug Erdafitinib.
Quinalphos: A pesticide with a quinoxaline structure.
Quizalofop-p-ethyl: A herbicide containing a quinoxaline moiety.
The uniqueness of this compound lies in its specific structure and the potential for diverse functional modifications, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H7BrN2O |
|---|---|
Poids moléculaire |
251.08 g/mol |
Nom IUPAC |
1-(8-bromoquinoxalin-5-yl)ethanone |
InChI |
InChI=1S/C10H7BrN2O/c1-6(14)7-2-3-8(11)10-9(7)12-4-5-13-10/h2-5H,1H3 |
Clé InChI |
MRRNJIJQAWLXHH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2C(=C(C=C1)Br)N=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


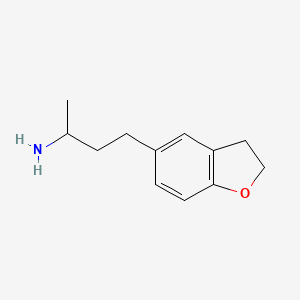
![methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13655059.png)

![a-D-Glucopyranoside, methyl 2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-3-O-(phenylmethyl)-, 6-acetate](/img/structure/B13655065.png)
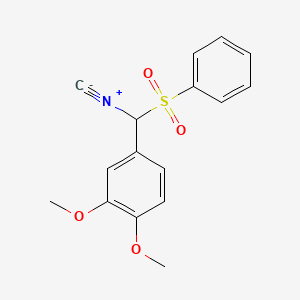
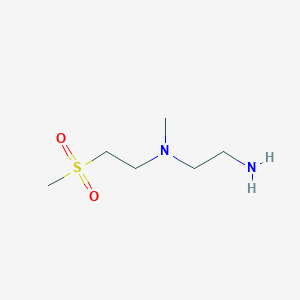


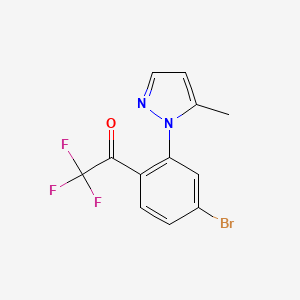
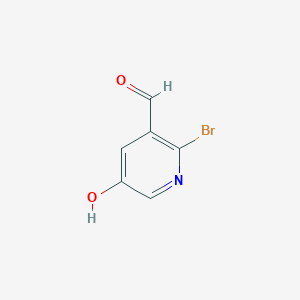
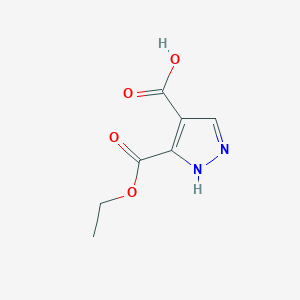
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid hydrochloride](/img/structure/B13655115.png)
